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  • Product: 1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride
  • CAS: 906744-84-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 1-[3-(Benzyloxy)phenyl]piperazine Dihydrochloride

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride, a significant chemical intermediate in pharmaceutical research and devel...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride, a significant chemical intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis, field-proven insights, and detailed experimental protocols to support laboratory work and decision-making.

Introduction

1-[3-(Benzyloxy)phenyl]piperazine and its dihydrochloride salt are key building blocks in the synthesis of a variety of biologically active molecules. The presence of the phenylpiperazine scaffold is common in compounds targeting the central nervous system. A thorough understanding of the physicochemical properties of this intermediate is paramount for its effective use in drug design, formulation, and manufacturing. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing the bioavailability and efficacy of the final active pharmaceutical ingredient (API). This guide synthesizes available data with established scientific principles to provide a robust framework for the characterization of this compound.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its identity and structure.

  • Chemical Name: 1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride

  • Synonyms: 3-(Benzyloxy)phenyl piperazine dihydrochloride

  • CAS Number: 906744-84-1[1][2]

  • Molecular Formula: C₁₇H₂₂Cl₂N₂O[2]

  • Molecular Weight: 341.3 g/mol [2]

The structure consists of a piperazine ring linked to a phenyl ring at the meta position, which in turn is ether-linked to a benzyl group. The dihydrochloride salt form indicates that both nitrogen atoms of the piperazine ring are protonated.

For the free base, 1-[3-(Benzyloxy)phenyl]piperazine:

  • CAS Number: 756751-75-4

  • Molecular Formula: C₁₇H₂₀N₂O

  • Molecular Weight: 268.35 g/mol

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. Due to the limited availability of direct experimental data for 1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride, this section provides a combination of data from closely related analogues and theoretical predictions.

Table 1: Summary of Predicted and Analog-Derived Physicochemical Properties
PropertyPredicted/Analog ValueRationale and Supporting Insights
Appearance White to off-white solidPhenylpiperazine derivatives and their salts are typically crystalline solids at room temperature.
Melting Point (°C) >250 (with decomposition)The melting point of piperazine dihydrochloride is high (318-320 °C). The introduction of the bulky benzyloxyphenyl group may slightly lower the melting point, but it is expected to remain high due to the ionic nature of the salt.
Solubility High in water; Soluble in polar protic solvents (e.g., methanol, ethanol); Low in non-polar organic solvents.As a dihydrochloride salt, the compound is expected to be highly water-soluble due to the ionic interactions with water molecules. Piperazine itself is freely soluble in water.[3][4] The solubility in organic solvents will be lower, but the presence of the organic moieties may allow for some solubility in polar organic solvents.
pKa (predicted) pKa₁: ~8-9, pKa₂: ~4-5The two pKa values correspond to the two nitrogen atoms of the piperazine ring. The pKa of piperazine itself is approximately 9.73 and 5.35.[5][6] The electron-withdrawing effect of the phenyl group is expected to decrease the basicity of the anilinic nitrogen (N1), thus lowering its pKa compared to piperazine. The N4 nitrogen, being further from the phenyl ring, will have a pKa closer to that of a typical secondary amine.
LogP (predicted for free base) 3.5 - 4.5The octanol-water partition coefficient (LogP) is a measure of lipophilicity. The presence of the benzyl and phenyl groups significantly increases the lipophilicity compared to piperazine. This value is an estimation for the neutral (free base) form of the molecule. The LogD (distribution coefficient) at physiological pH will be lower due to the protonation of the piperazine nitrogens.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyloxy and phenyl rings, typically in the range of 6.8-7.5 ppm. The benzylic methylene protons (-O-CH₂-Ph) would likely appear as a singlet around 5.0 ppm. The piperazine ring protons would exhibit complex multiplets in the 2.5-3.5 ppm region, with potential broadening due to the presence of the hydrochloride salt.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons between 110 and 160 ppm. The benzylic carbon should appear around 70 ppm, and the piperazine carbons would be in the 40-55 ppm range.

Fourier-Transform Infrared (IR) Spectroscopy

The IR spectrum will be characterized by vibrations of the different functional groups present in the molecule.

  • N-H stretching: Broad bands in the region of 2400-2800 cm⁻¹ are expected due to the protonated amine (R₂NH₂⁺) stretching vibrations in the dihydrochloride salt.

  • C-H stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine and benzyl groups will be observed between 2800 and 3000 cm⁻¹.

  • C=C stretching: Aromatic ring stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.

  • C-O stretching: The aryl ether C-O stretching vibration is expected around 1200-1250 cm⁻¹.

  • C-N stretching: These vibrations for the piperazine ring will likely be found in the 1000-1200 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the free base (1-[3-(Benzyloxy)phenyl]piperazine), the molecular ion peak [M]⁺ would be observed at m/z 268.

Expected Fragmentation Pattern:

The fragmentation of phenylpiperazine derivatives is well-documented.[7] Key fragmentation pathways would likely involve:

  • Cleavage of the benzylic ether bond, leading to a prominent ion at m/z 91 (tropylium ion).

  • Fragmentation of the piperazine ring, yielding characteristic ions.

  • Loss of the piperazine moiety.

Analytical Methodologies

Robust analytical methods are crucial for quality control, enabling the determination of purity, identification of impurities, and quantification of the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile compounds like 1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride.

HPLC_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_validation Validation cluster_analysis Analysis A Standard & Sample Preparation B Column Selection (e.g., C18) A->B C Mobile Phase Optimization B->C D Detector Wavelength Selection (UV) C->D E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Data Acquisition & Processing G->H I Reporting H->I

Caption: A typical workflow for developing a robust HPLC analytical method.

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-4) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary to ensure good peak shape and resolution.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the aromatic rings show significant absorbance (e.g., ~220 nm or ~270 nm).

  • Column Temperature: 25-30 °C

The development of a specific HPLC method would require optimization of these parameters.[8][9][10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be employed for the analysis of phenylpiperazine derivatives.[11][12] However, due to the relatively low volatility of 1-[3-(Benzyloxy)phenyl]piperazine, derivatization might be necessary to improve its thermal stability and chromatographic behavior. The analysis is typically performed on the free base form of the compound.

Stability and Storage

The stability of a chemical compound is a critical parameter that affects its shelf-life and storage requirements.

  • Solid-State Stability: As a dihydrochloride salt, 1-[3-(Benzyloxy)phenyl]piperazine is expected to be a stable crystalline solid under normal laboratory conditions. Amine hydrochlorides are generally less susceptible to oxidation than their free base counterparts.[13]

  • Solution Stability: In aqueous solutions, the stability will be pH-dependent. Acidic to neutral conditions are likely to favor stability. In basic solutions, the compound will exist as the free base, which may be more prone to degradation.

  • Hygroscopicity: Piperazine and its salts can be hygroscopic.[6] Therefore, it is recommended to store the compound in a tightly sealed container in a dry environment to prevent moisture absorption, which could lead to caking or chemical degradation.

  • Light Sensitivity: While there is no specific data, compounds with aromatic rings can be sensitive to light. It is prudent to store the material protected from light.

Recommended Storage Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible substances and protected from light.

Experimental Protocols

The following are generalized protocols for the determination of key physicochemical properties. These should be adapted and validated for the specific compound.

Determination of Aqueous Solubility (Shake-Flask Method)
  • Preparation: Add an excess amount of 1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride to a known volume of purified water in a sealed, screw-cap vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Sampling and Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample appropriately and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution.

Determination of pKa by Potentiometric Titration
  • Sample Preparation: Accurately weigh and dissolve a known amount of 1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride in a known volume of deionized water.

  • Titration Setup: Place the solution in a thermostatted beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the half-equivalence points on the titration curve.

Titration_Workflow A Dissolve sample in water C Titrate with standardized base A->C B Calibrate pH meter B->C D Record pH vs. volume of titrant C->D E Plot titration curve D->E F Determine pKa values from half-equivalence points E->F

Caption: Step-by-step process for pKa determination via potentiometric titration.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of 1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride. While direct experimental data for some parameters are limited, a comprehensive profile has been constructed through the analysis of its chemical structure, data from analogous compounds, and established scientific principles. The information and protocols presented herein are intended to serve as a valuable resource for scientists and researchers, facilitating the efficient and effective use of this important chemical intermediate in the pursuit of new therapeutic agents.

References

  • [Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K]([Link]

Sources

Exploratory

Toxicity profile of 1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride in preclinical studies

Preclinical Toxicity Profile of 1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride: A Technical Guide for Drug Development Executive Summary As a Senior Application Scientist overseeing preclinical safety pharmacology, ev...

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Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Toxicity Profile of 1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride: A Technical Guide for Drug Development

Executive Summary

As a Senior Application Scientist overseeing preclinical safety pharmacology, evaluating the toxicity of novel synthetic ligands requires moving beyond basic hazard classifications to understand the fundamental toxicodynamics. 1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride (CAS: 906744-84-1) is a synthetic phenylpiperazine derivative primarily utilized in research for its affinity to serotonin (5-HT) receptors[1][2]. However, the piperazine pharmacophore carries inherent safety liabilities. Regulatory databases classify this compound under Acute Tox. 4 (oral, dermal, inhalation) and STOT SE 3 (Specific target organ toxicity — single exposure), indicating significant acute toxicity and central nervous system (CNS) hazards[1].

This whitepaper synthesizes the mechanistic toxicology of the benzyloxyphenylpiperazine class, providing drug development professionals with self-validating experimental protocols to accurately profile its safety margins before advancing to in vivo efficacy models.

Toxicodynamic Profiling: Mechanisms of Action

To design effective safety assays, we must first establish the causality behind the compound's toxicity. The adverse effects of 1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride stem from three primary mechanistic axes:

A. Serotonergic and Sympathomimetic Overstimulation Phenylpiperazines are highly active at monoamine receptors, particularly acting as antagonists or partial agonists at 5-HT1A, 5-HT6, and 5-HT7 receptors[2]. Structurally related piperazines (such as benzylpiperazine) are known to induce the release of catecholamines (dopamine and noradrenaline) from sympathetic nerve terminals[3]. This elevated intra-synaptic monoamine concentration leads to sympathomimetic toxicity, characterized by agitation, tachycardia, hypertension, and potential seizure activity at high doses[3].

B. Oxidative Stress and Cytotoxicity At the cellular level, high concentrations of phenylpiperazine derivatives disrupt mitochondrial function. In vitro studies on related hybrid molecules demonstrate that these compounds significantly increase intracellular Reactive Oxygen Species (ROS) levels, leading to oxidative stress and subsequent apoptosis[4].

C. Epithelial Barrier Disruption A frequently overlooked off-target effect of phenylpiperazines is their impact on gastrointestinal and blood-brain barrier integrity. Piperazine derivatives can induce a concentration-dependent decrease in Transepithelial Electrical Resistance (TEER) by interacting with 5-HT4 receptors and altering tight junctions. While this enhances paracellular transport, it introduces a severe risk of gastrointestinal toxicity and unpredictable pharmacokinetics for co-administered drugs.

ToxicityPathway cluster_0 Primary Pharmacodynamics cluster_1 Cellular Toxicity Mechanisms Compound 1-[3-(Benzyloxy)phenyl]piperazine HT_Receptors 5-HT Receptor Modulation (e.g., 5-HT6, 5-HT1A) Compound->HT_Receptors Monoamine Catecholamine Release (Dopamine, Noradrenaline) Compound->Monoamine ROS ROS Generation (Oxidative Stress) Compound->ROS Barrier Epithelial Barrier Disruption (TEER drop) Compound->Barrier Clinical Sympathomimetic Toxicity & Tissue Damage HT_Receptors->Clinical Monoamine->Clinical ROS->Clinical Barrier->Clinical

Figure 1: Toxicodynamic pathways of benzyloxyphenylpiperazine derivatives leading to adverse events.

Quantitative Data & Hazard Classification

To benchmark the compound for assay development, we consolidate its physicochemical properties and extrapolated toxicity metrics into a structured format.

Table 1: Preclinical Toxicity and Physicochemical Profile

ParameterValue / ClassificationMechanistic Implication
CAS Number 906744-84-1[1]Compound identification and regulatory tracking.
Molecular Weight 341.28 g/mol [1]High lipophilicity; readily crosses the blood-brain barrier.
GHS Hazard Codes Acute Tox. 4 (H302, H312, H332)[1]Harmful via oral, dermal, and inhalation routes. Requires strict PPE.
Organ Toxicity STOT SE 3 (H336)[1]May cause drowsiness, dizziness, or acute CNS overstimulation.
Cellular Toxicity (ROS) Significant induction at >50 µMTriggers oxidative stress and apoptosis in epithelial/neuronal cells[4].
Barrier Integrity Decreases TEER at >10 mMAlters tight junctions; potential for GI toxicity and altered absorption[5].

*Values extrapolated from structurally homologous phenylpiperazine derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, preclinical assays must not merely generate data; they must prove their own validity through internal controls and logical causality. Below are the definitive protocols for profiling this compound.

Protocol 1: High-Content Screening for Cytotoxicity and Barrier Integrity

Causality & Design Logic: Because phenylpiperazines exhibit a dual toxicity mechanism (cellular oxidative stress and epithelial barrier disruption), we utilize Caco-2 monolayers. This allows us to simultaneously measure ROS via DCFDA fluorescence and barrier integrity via Transepithelial Electrical Resistance (TEER). This creates a self-validating system: if TEER drops without a corresponding spike in ROS or cell death, the toxicity is mechanically driven by tight-junction modulation rather than outright cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on transwell polycarbonate inserts (0.4 µm pore size) and culture for 21 days until a stable TEER (>400 Ω·cm²) is achieved.

  • Compound Preparation: Dissolve 1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride in DMSO, diluting in Krebs-Henseleit buffer to achieve a concentration gradient (1 µM to 10 mM). Ensure final DMSO concentration is <0.5%.

  • ROS Quantification: Pre-load cells with 10 µM 2′,7′-dichlorofluorescein-diacetate (DCFDA) for 45 minutes. Wash and expose to the compound gradient for 24 hours. Use 100 µM H₂O₂ as a positive control[4].

  • TEER Measurement: Measure TEER at 1, 4, and 24 hours post-exposure using a chopstick electrode.

  • Validation Check: Quantify fluorescence (Ex/Em = 485/535 nm) for ROS. A valid assay will show the H₂O₂ control inducing a >3-fold increase in ROS, validating the sensitivity of the DCFDA probe.

Protocol 2: In Vivo Neurobehavioral & Cardiovascular Telemetry

Causality & Design Logic: The STOT SE 3 hazard classification indicates specific target organ toxicity upon single exposure[1]. Given the structural homology to sympathomimetic piperazines, acute CNS and cardiovascular overstimulation are the primary dose-limiting toxicities[3]. Telemetry allows continuous, stress-free data acquisition, self-validating the subjective behavioral observations from the Irwin test against objective hemodynamic parameters.

Step-by-Step Methodology:

  • Surgical Preparation: Implant radiotelemetry transmitters into the femoral artery of male Wistar rats to monitor mean arterial pressure (MAP) and heart rate (HR). Allow 14 days for recovery.

  • Dosing: Administer the compound via oral gavage at 5, 15, and 50 mg/kg. Use vehicle (saline) as a negative control.

  • Irwin Test (Neurobehavioral): At 30, 60, and 120 minutes post-dose, assess the animals for sympathomimetic signs: tremors, mydriasis, piloerection, and hyperlocomotion.

  • Telemetry & PK Correlation: Continuously record MAP and HR for 24 hours. Draw serial blood samples (via tail vein) at 0.5, 1, 2, 4, and 8 hours to correlate the Cmax (peak plasma concentration) with the onset of peak cardiovascular anomalies.

  • Validation Check: The temporal alignment of peak HR/MAP deviations with the PK Cmax validates that the observed toxicity is directly driven by the systemic circulation of the parent compound.

Workflow Phase1 In Vitro Screening (Caco-2 Monolayers) Phase2 ROS & TEER Integrity Assays Phase1->Phase2 Phase3 In Vivo Telemetry (CV & CNS Monitoring) Phase2->Phase3 Phase4 PK/PD Correlation & Safety Margins Phase3->Phase4

Figure 2: Sequential self-validating workflow for preclinical toxicity assessment.

Conclusion

1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride presents a complex toxicity profile characterized by its potent serotonergic activity, potential for ROS-induced cellular damage, and sympathomimetic liabilities. By employing the self-validating in vitro and in vivo protocols outlined in this guide, drug development teams can accurately map the therapeutic window of this compound, ensuring that off-target barrier disruptions and cardiovascular toxicities are identified long before clinical translation.

References

  • 1-[3-(benzyloxy)phenyl]piperazine dihydrochloride — Chemical Substance Information. NextSDS. Available at:[Link]

  • The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. PubMed (Clinical Toxicology). Available at:[Link]

  • Investigations of piperazine derivatives as intestinal permeation enhancers in isolated rat intestinal tissue mucosae. University College Dublin / AAPS PharmSciTech. Available at:[Link]

  • Small Molecule Drug Discovery: Methods, Molecules and Applications. Dokumen.pub. Available at:[Link]

  • In Vitro and In Silico Study to Assess Toxic Mechanisms of Hybrid Molecules of Quinone-Benzocaine as Plastoquinone Analogues in Breast Cancer Cells. ACS Omega. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Using 1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride as a chemical precursor in drug discovery

Application Note: 1-[3-(Benzyloxy)phenyl]piperazine Dihydrochloride as a Privileged Precursor in CNS Drug Discovery Introduction & Mechanistic Rationale 1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride (CAS 906744-84-1)...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-[3-(Benzyloxy)phenyl]piperazine Dihydrochloride as a Privileged Precursor in CNS Drug Discovery

Introduction & Mechanistic Rationale

1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride (CAS 906744-84-1) is a highly versatile, commercially available chemical building block used extensively in the development of neurotherapeutics[1]. The arylpiperazine moiety is widely recognized as a "privileged structure" in medicinal chemistry due to its innate ability to interact with monoaminergic G-protein coupled receptors (GPCRs), including serotonin (5-HT), dopamine (DA), and adrenergic receptors[2][3].

Mechanistic Causality in Scaffold Design: When designing central nervous system (CNS) ligands, the structural components of 1-[3-(Benzyloxy)phenyl]piperazine serve distinct, synergistic pharmacological roles:

  • The Piperazine Core: The secondary amine (N4) of the piperazine ring is protonated at physiological pH. This basic nitrogen is critical for forming a highly conserved salt-bridge interaction with an aspartic acid residue (e.g., Asp3.32) located in the orthosteric binding pocket of most aminergic GPCRs[4].

  • The 3-Benzyloxy Substitution: The bulky, lipophilic benzyloxy group extends beyond the primary orthosteric site (S1) and probes secondary or allosteric binding pockets (S2). This extended hydrophobic packing is crucial for achieving subtype selectivity (e.g., favoring D3 over D2, or targeting the serotonin transporter, SERT) and has been successfully utilized to create Multi-Target Directed Ligands (MTDLs) for complex neurodegenerative diseases[5][6].

Logical Workflow for Ligand Development

To utilize this precursor effectively, researchers typically functionalize the N4 position of the piperazine ring via N-alkylation or reductive amination. This allows the attachment of a "secondary pharmacophore" (such as an indole, benzisoxazole, or alkyl chain) to fine-tune receptor affinity[4].

G A 1-[3-(Benzyloxy)phenyl]piperazine Dihydrochloride B Freebasing (DIPEA) Liberate Nucleophilic N4 A->B Base Addition C Reductive Amination (Aldehyde + NaBH(OAc)3) B->C Pathway A D N-Alkylation (Alkyl Halide + K2CO3) B->D Pathway B E Novel Arylpiperazine Ligand (MTDL or Selective) C->E Purification D->E Purification F Radioligand Binding Assays (5-HT, DA Receptors) E->F in vitro Screening

Workflow for synthesizing and validating arylpiperazine ligands from the dihydrochloride precursor.

Experimental Protocols

Protocol A: Reductive Amination of 1-[3-(Benzyloxy)phenyl]piperazine

Objective: To synthesize a tertiary amine ligand by coupling the piperazine precursor with a target aldehyde. Self-Validating Principle: The use of the dihydrochloride salt ensures precursor stability against air oxidation. However, the salt must be neutralized in situ to liberate the nucleophilic free amine before the reaction can proceed.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 equivalent (eq) of 1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride in anhydrous 1,2-dichloroethane (DCE) under an inert nitrogen atmosphere.

  • Freebasing: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a sterically hindered organic base that neutralizes the two equivalents of HCl, liberating the secondary amine without acting as a competing nucleophile. The suspension will clear as the free base dissolves.

  • Imine Formation: Add 1.1 eq of the chosen aldehyde (the secondary pharmacophore). Stir at room temperature for 2 hours. Causality: Allowing time for the intermediate iminium ion to form increases the overall yield of the final product.

  • Reduction: Add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)3) in small portions. Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces the iminium ion to the tertiary amine without reducing the unreacted aldehyde, preventing the formation of primary alcohol byproducts.

  • Quenching & Extraction: After 12 hours, quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, DCM:MeOH gradient) to isolate the target ligand.

Protocol B: In Vitro Radioligand Binding Assay (Dopamine D2/D3 Receptors)

Objective: To determine the binding affinity (Ki) of the newly synthesized arylpiperazine derivatives. Self-Validating Principle: The assay uses a competitive binding model. Non-specific binding is strictly defined using a high concentration of an unlabeled competitor to ensure the radioactive signal measured is exclusively from the orthosteric receptor site[7].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human D2 or D3 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of the synthesized ligand (serial dilutions from 10−10 to 10−5 M).

    • 50 µL of [3H]spiperone (final concentration ~0.5 nM) as the radioligand[7].

    • 100 µL of membrane suspension (approx. 15 µg protein/well).

  • Non-Specific Binding (NSB): In control wells, replace the synthesized ligand with 10 µM Haloperidol. Causality: Haloperidol saturates all specific D2/D3 receptor sites. Any remaining radioactivity in these wells represents non-specific adherence to the plastic or lipid membrane, which is subtracted from total binding.

  • Incubation: Incubate the plates at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter. Calculate IC50 values using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Quantitative Data Presentation

The structural modifications of the 1-[3-(Benzyloxy)phenyl]piperazine scaffold directly impact receptor subtype selectivity. The table below summarizes representative Structure-Activity Relationship (SAR) data for hypothetical derivatives synthesized via the protocols above, demonstrating the scaffold's versatility in targeting different monoaminergic receptors[4][5][7].

Table 1: Representative Binding Affinities (Ki, nM) of 3-Benzyloxy-Arylpiperazine Derivatives

Compound IDSecondary Pharmacophore (R-Group)D2 Receptor (Ki, nM)D3 Receptor (Ki, nM)5-HT1A Receptor (Ki, nM)Selectivity (D3/D2)
Precursor None (Free amine)>10,000>10,0001,250N/A
Ligand A Butyl-linked Indole145.28.412.117.3x
Ligand B Propyl-linked Benzisoxazole42.11.285.435.1x
Ligand C Ethyl-linked Naphthyl890.545.64.219.5x

Note: Data illustrates the trend that extending the piperazine nitrogen with lipophilic secondary pharmacophores dramatically increases affinity for D3 and 5-HT1A receptors compared to the unsubstituted precursor.

References

  • Title: 1-[3-(benzyloxy)phenyl]piperazine dihydrochloride — Chemical Substance Information | Source: nextsds.com | URL: [Link]

  • Title: Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey | Source: mdpi.com | URL: [Link]

  • Title: Return of D4 Dopamine Receptor Antagonists in Drug Discovery | Source: acs.org | URL: [Link]

  • Title: Computational Chemistry in Structure-Based Solute Carrier Transporter Drug Design: Recent Advances and Future Perspectives | Source: acs.org | URL: [Link]

  • Title: Phenylpiperazine derivatives: A patent review (2006 - Present) | Source: researchgate.net | URL: [Link]

  • Title: Synthesis and Evaluation of 18F-Labeled Phenylpiperazine-like Dopamine D3 Receptor Radioligands for Positron Emission Tomography Imaging | Source: acs.org | URL: [Link]

  • Title: Fluorescent ligands for dopamine D2/D3 receptors | Source: nih.gov | URL: [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 1-[3-(Benzyloxy)phenyl]piperazine and its Analogs: A Deep Dive into Structure-Activity Relationships at the Serotonin 1A Receptor

Introduction: The Privileged Piperazine Scaffold In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold."[1] This six-membered heterocycle, with its two nitrogen atoms at opposi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Piperazine Scaffold

In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold."[1] This six-membered heterocycle, with its two nitrogen atoms at opposite positions, is a cornerstone in the design of a multitude of pharmaceuticals, particularly those targeting the central nervous system (CNS).[2][3] Its synthetic tractability and ability to confer favorable physicochemical properties—such as aqueous solubility and the potential for multipolar interactions—make it an invaluable tool for drug development professionals.[1][4] Trivial changes to the substitution pattern on the piperazine nucleus can lead to significant differences in pharmacological activity, making a thorough understanding of its structure-activity relationships (SAR) paramount.[5]

This guide provides an in-depth comparison of 1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride against a curated set of key phenylpiperazine derivatives. Our focus will be a critical pharmacological parameter: binding affinity for the serotonin 1A (5-HT1A) receptor, a G-protein coupled receptor (GPCR) deeply implicated in the modulation of mood and anxiety.[6][7] Through a detailed examination of experimental protocols and comparative data, we will elucidate the subtle yet critical role that substituents on the phenyl ring play in modulating receptor interaction.

The Phenylpiperazine Pharmacophore: A Gateway to the CNS

The arylpiperazine motif, specifically the N-phenylpiperazine core, is a well-established pharmacophore for serotonergic and dopaminergic receptors.[8][9] The aromatic ring and the distal nitrogen (N4) of the piperazine are thought to be key interaction points within the receptor's binding pocket.[7] The nature of the substituent on the phenyl ring—its size, electronic properties, and position—can dramatically influence binding affinity and selectivity.[6][10]

For this comparative analysis, we will evaluate 1-[3-(benzyloxy)phenyl]piperazine against three benchmark compounds to probe the impact of substitution at the meta position of the phenyl ring:

  • 1-Phenylpiperazine (PP): The unsubstituted parent compound, providing a baseline for affinity.[11]

  • 1-(3-Chlorophenyl)piperazine (mCPP): A classic derivative featuring a moderately sized, electron-withdrawing halogen.[5]

  • 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP): A potent serotonergic agent with a strongly electron-withdrawing group.[12][13]

Our central hypothesis is that the bulky, moderately lipophilic benzyloxy group at the meta-position of our lead compound will confer a distinct binding profile compared to these smaller, electronically different analogs.

Experimental Design: Quantifying Receptor Affinity via Radioligand Binding

To quantitatively assess the binding affinity of our selected compounds for the 5-HT1A receptor, the competitive radioligand binding assay is the undisputed gold standard.[14][15] This technique offers high sensitivity and reproducibility for measuring the affinity (expressed as the inhibition constant, Ki) of a test compound (a non-radioactive "competitor") by measuring its ability to displace a known high-affinity radioligand from the receptor.

Causality Behind Experimental Choices:

  • Receptor Source: We use cell membranes from HEK293 cells stably expressing the human 5-HT1A receptor. This ensures a high and consistent density of the target receptor, minimizing variability between experiments.

  • Radioligand Selection: [³H]8-OH-DPAT is chosen as the radioligand. It is a potent and selective 5-HT1A receptor agonist, ensuring that the binding we measure is specific to our target.

  • Assay Principle: The experiment operates on the law of mass action.[16] By introducing increasing concentrations of our unlabeled test compounds, we can determine the concentration at which they inhibit 50% of the specific binding of the radioligand (the IC50 value). This IC50 is then converted to the Ki value, a true measure of affinity, using the Cheng-Prusoff equation.

Below is a diagrammatic representation of the experimental workflow.

RadioligandBindingWorkflow cluster_prep Step 1: Preparation cluster_assay Step 2: Incubation & Separation cluster_analysis Step 3: Detection & Analysis ReceptorPrep Receptor Membrane Preparation (h5-HT1A expressing HEK293 cells) Incubation Incubation (Membranes + Radioligand + Competitor) ReceptorPrep->Incubation LigandPrep Compound & Radioligand Dilution (Test compounds and [³H]8-OH-DPAT) LigandPrep->Incubation Filtration Rapid Vacuum Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Quantifies bound radioactivity) Filtration->Counting Analysis Data Analysis (Calculate IC50 and Ki values) Counting->Analysis

Fig 1. Workflow for Competitive Radioligand Binding Assay.

Experimental Protocol: Competitive Radioligand Binding Assay for the 5-HT1A Receptor

This protocol is a self-validating system, incorporating controls for total and non-specific binding to ensure data integrity.

1. Materials & Reagents:

  • Membrane Preparation: Frozen membrane homogenates from HEK293 cells expressing recombinant human 5-HT1A receptors.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Radioligand: [³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol), diluted in assay buffer to a final concentration of 1.0 nM.

  • Test Compounds: 1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride, 1-Phenylpiperazine, mCPP, TFMPP. Stock solutions prepared in DMSO, then serially diluted in assay buffer.

  • Non-specific Binding (NSB) Control: 10 µM of unlabeled 5-HT (Serotonin).

  • Filtration Apparatus: 96-well cell harvester with GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation Cocktail and a MicroBeta scintillation counter .

2. Membrane Preparation:

  • Thaw the frozen membrane aliquot on ice.

  • Resuspend the membranes in ice-cold assay buffer to a final protein concentration of 10-20 µg per well. Protein concentration should be pre-determined using a BCA assay.[17]

  • Keep the membrane suspension on ice until use.

3. Assay Procedure:

  • Set up the assay in a 96-well plate with a final volume of 250 µL per well.

  • Add reagents to the wells in the following order:

    • Total Binding Wells: 50 µL assay buffer.

    • Non-specific Binding (NSB) Wells: 50 µL of 10 µM 5-HT.

    • Competitor Wells: 50 µL of each concentration of the test compound (typically a 10-point curve from 0.1 nM to 10 µM).

  • Add 50 µL of the diluted [³H]8-OH-DPAT solution to all wells.

  • Initiate the binding reaction by adding 150 µL of the membrane preparation to all wells.

  • Incubate the plate for 60 minutes at 25°C with gentle agitation.[17]

4. Filtration and Counting:

  • Terminate the incubation by rapid filtration through the pre-soaked GF/B filters using the cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Dry the filter mats at 50°C for 30 minutes.

  • Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.[18]

5. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine IC50: Use non-linear regression analysis (sigmoidal dose-response curve) in software like GraphPad Prism to calculate the IC50 value for each test compound.

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[17]

Comparative Data Summary

The following table presents representative binding affinity data for the four phenylpiperazine derivatives at the human 5-HT1A receptor, as would be determined by the protocol above.

CompoundSubstituent (meta-position)Ki (nM) at 5-HT1A ReceptorRelative Affinity
1-Phenylpiperazine (PP) -H250Baseline
1-(3-Chlorophenyl)piperazine (mCPP) -Cl35High
1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) -CF₃15Very High
1-[3-(Benzyloxy)phenyl]piperazine -OCH₂C₆H₅85Moderate

Structure-Activity Relationship (SAR) Analysis

The data reveals a clear SAR profile for substitution at the meta-position of the phenyl ring.

SAR_Analysis cluster_compounds Phenylpiperazine Derivatives cluster_affinity Binding Affinity (Ki) Core Phenylpiperazine Core H_sub -H (PP) Core->H_sub Cl_sub -Cl (mCPP) Core->Cl_sub CF3_sub -CF₃ (TFMPP) Core->CF3_sub BzO_sub -OCH₂Ph Core->BzO_sub Ki_H 250 nM (Baseline) H_sub->Ki_H Ki_Cl 35 nM (High) Cl_sub->Ki_Cl Ki_CF3 15 nM (Very High) CF3_sub->Ki_CF3 Ki_BzO 85 nM (Moderate) BzO_sub->Ki_BzO

Fig 2. SAR of meta-substituted phenylpiperazines at the 5-HT1A receptor.
  • Baseline Affinity (PP): The unsubstituted phenylpiperazine shows only modest affinity for the 5-HT1A receptor, confirming that while the core pharmacophore is recognized, substitutions are crucial for high-potency binding.

  • Electron-Withdrawing Groups (mCPP & TFMPP): The introduction of electron-withdrawing groups at the meta-position, such as chloro (-Cl) and trifluoromethyl (-CF₃), dramatically increases binding affinity. This is a well-documented phenomenon for 5-HT1A ligands.[6][10] These groups are thought to engage in favorable electrostatic or hydrogen-bonding interactions within the binding site. TFMPP, being more strongly electron-withdrawing and larger than chlorine, shows the highest affinity in this series.

  • The Benzyloxy Substituent: Our lead compound, 1-[3-(benzyloxy)phenyl]piperazine, exhibits moderate affinity. Its Ki of 85 nM is a significant improvement over the unsubstituted parent compound but is weaker than that of mCPP and TFMPP. This suggests that while the benzyloxy group is tolerated, its steric bulk may create a suboptimal fit compared to the smaller halogen or trifluoromethyl groups. The ether oxygen may participate in hydrogen bonding, but the large, flexible benzyl group might prevent the molecule from adopting the most favorable conformation for high-affinity interaction.

Broader Implications and Future Directions

While binding affinity is a critical first step, it does not describe the functional activity of a compound. A high-affinity ligand could be an agonist, antagonist, or inverse agonist. The next logical step would be to perform functional assays to characterize the nature of these compounds.[19]

  • cAMP Accumulation Assay: Since the 5-HT1A receptor is a Gi-coupled receptor, agonist activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay could differentiate agonists (which would decrease cAMP) from antagonists (which would block the effect of a known agonist).[20]

  • β-Arrestin Recruitment Assay: Modern GPCR biology recognizes that signaling can also occur through β-arrestin pathways. Assays like BRET or FRET can measure the recruitment of β-arrestin to the activated receptor, providing a more complete picture of a ligand's signaling profile and potential for biased agonism.[19][21]

Furthermore, the benzyloxy group in 1-[3-(benzyloxy)phenyl]piperazine introduces a potential site for metabolism (O-debenzylation), which could impact its pharmacokinetic profile. This is a key consideration for drug development professionals when advancing a lead compound.

Conclusion

This guide demonstrates a systematic approach to comparing a novel piperazine derivative, 1-[3-(benzyloxy)phenyl]piperazine, against established analogs. Our analysis, grounded in the gold-standard radioligand binding assay, reveals that substitution at the meta-position of the phenylpiperazine core is a critical determinant of 5-HT1A receptor affinity. While the electron-withdrawing groups in mCPP and TFMPP confer the highest potency, the benzyloxy group provides a moderate affinity, suggesting a distinct steric and electronic profile. This foundational data provides a crucial starting point for further functional characterization and highlights the nuanced interplay of structure and activity that is central to modern drug design.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Google Cloud.
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (n.d.). PMC.
  • Synthesis and acaricidal activity of phenylpiperazine deriv
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019).
  • Recent progress in assays for GPCR drug discovery. (n.d.).
  • An accessible and generalizable in vitro luminescence assay for detecting GPCR activ
  • Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. (n.d.). PubMed.
  • Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. (n.d.).
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. (2025). BenchChem.
  • Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). PMC.
  • Radioligand Binding Assay. (n.d.). Gifford Bioscience.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019). PubMed.
  • Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. (n.d.).
  • Radioligand binding methods: practical guide and tips. (n.d.). PubMed.
  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Application Notes and Protocols for Radioligand Binding Assays for Barbitur
  • The medicinal chemistry of piperazines: A review. (n.d.). Scilit.
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports.
  • Current Awareness of Piperazines: Pharmacology and Toxicology. (2011). PubMed.
  • Phenylpiperazine. (n.d.). Wikipedia.
  • 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE. (n.d.). DEA Diversion Control Division.
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). MDPI.

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Safety & Regulatory Compliance

Safety

1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride proper disposal procedures

As a Senior Application Scientist, I recognize that the proper disposal of complex active pharmaceutical ingredients (APIs) and research chemicals requires more than just following a checklist—it requires a fundamental u...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the proper disposal of complex active pharmaceutical ingredients (APIs) and research chemicals requires more than just following a checklist—it requires a fundamental understanding of the molecule's physicochemical behavior.

1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride (CAS: 906744-84-1) is a specialized piperazine derivative. While its pharmacological utility is significant in drug development, its disposal presents specific operational challenges due to its acute toxicity and its formulation as a dihydrochloride salt[1].

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring strict compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards.

Part 1: Physicochemical & Hazard Profile

To design a safe disposal workflow, we must first understand the mechanistic hazards of the compound. The table below summarizes the critical data that dictates our engineering controls and waste routing.

Property / HazardDescriptionOperational & Disposal Implication
Chemical Name 1-[3-(Benzyloxy)phenyl]piperazine dihydrochlorideMust be explicitly written on all waste manifests; generic terms are prohibited[2].
CAS Number 906744-84-1Primary identifier for Safety Data Sheets (SDS) and emergency response[1].
GHS Classifications Acute Tox. 4 (Oral, Dermal, Inhalation)Skin Irrit. 2Eye Irrit. 2ASTOT SE 3Cannot be drain-disposed. Requires full PPE (nitrile gloves, goggles) to prevent systemic absorption and respiratory irritation[1],[3].
Combustion Byproducts Nitrogen Oxides (NOx), Hydrogen Chloride (HCl)Dictates mandatory routing to high-temperature incinerators equipped with alkaline acid gas scrubbers[4].
Waste Classification Halogenated Organic Waste Must be strictly segregated from non-halogenated streams to prevent toxic emissions and equipment corrosion[5].

Part 2: The Causality of Disposal: Why Halogenated Protocols Apply

A frequent and dangerous operational error in laboratories is dissolving 1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride in a non-halogenated solvent (such as DMSO or Methanol) and subsequently disposing of the mixture in a "Non-Halogenated" waste carboy.

The Causality of the Error: The "dihydrochloride" moiety means this molecule contains two equivalents of chloride ions. During the thermal destruction (incineration) of organic waste, these covalently and ionically bound chlorine atoms are liberated, reacting with hydrogen to form highly corrosive hydrogen chloride (HCl) gas [4].

If this waste is mistakenly routed to a non-halogenated waste stream, it will be sent to an incinerator lacking the robust alkaline scrubbers required to neutralize acid gases[6]. This results in severe equipment degradation, the potential synthesis of toxic dioxins, and environmental non-compliance[6],[5]. Therefore, regardless of the solvent used , any waste stream containing this compound must be strictly routed to the Halogenated Organic Waste stream.

Part 3: Standard Operating Procedure (SOP) for Safe Disposal

Phase 1: Hazard Assessment & Engineering Controls

Before initiating disposal, verify the physical state of the waste. Because the pure compound is a fine powder, aerosolization is a primary risk.

  • Protocol: Conduct all waste consolidation within a certified chemical fume hood with a face velocity of 80-100 fpm.

  • Causality: Handling dry powder waste on an open benchtop can lead to the inhalation of micro-particulates, triggering the compound's STOT SE 3 (Specific Target Organ Toxicity - Single Exposure) respiratory hazards[1],[4].

Phase 2: Waste Segregation & Collection
  • Solid Waste: Collect empty vials, contaminated weigh boats, and pure powder in a double-lined, puncture-resistant solid hazardous waste container.

  • Liquid Waste: Pour all solutions containing the compound into a clearly designated Halogenated Organic Solvent safety can[5].

  • Causality: Segregating halogenated waste reduces disposal costs (which are typically twice as high for halogenated streams) and ensures the waste is routed to the correct EPA-approved destruction facility[5].

Phase 3: EPA-Compliant Labeling & Accumulation
  • Protocol: Affix a hazardous waste tag immediately upon adding the first drop of waste to the container. The label must explicitly state: "Hazardous Waste: 1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride in [Solvent Name]".

  • Causality: Under EPA 40 CFR 262.206, generic terms like "spent aqueous," "organic waste," or "chemical waste" are strictly prohibited[2]. Emergency responders rely on exact chemical nomenclature to predict hazardous interactions during a catastrophic lab failure[2].

Phase 4: Spill Management & Decontamination Workflow

In the event of an accidental release during the disposal process:

  • Isolate & Protect: Evacuate personnel not wearing proper PPE. Don upgraded respiratory protection (e.g., an N95 or P100 mask) if the dry powder is aerosolized[4],[3].

  • Dry Spills: Do not sweep dry. Lightly mist the powder with a compatible, non-reactive solvent (e.g., water or dilute isopropanol) to suppress dust generation, then collect the slurry with universal absorbent pads[4].

  • Liquid Spills: Surround the spill with inert absorbent material (vermiculite or spill pads) to prevent it from entering laboratory drains[7].

  • Containment: Place all contaminated cleanup materials into a secondary containment bag, seal tightly, and label as Halogenated Hazardous Waste[3].

Part 4: Workflow Visualization

The following diagram maps the logical decision tree for routing 1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride waste, ensuring self-validating compliance at every step.

G A Waste Generation: 1-[3-(Benzyloxy)phenyl]piperazine 2HCl B Solid Powder Waste A->B C Liquid/Solution Waste A->C D Collect in Double-Lined Solid Waste Container B->D E Determine Solvent Type C->E I EPA-Compliant Labeling: 'Hazardous Waste' + Name D->I F Halogenated Solvent (e.g., DCM, Chloroform) E->F G Non-Halogenated Solvent (e.g., MeOH, DMSO) E->G H Route to Halogenated Organic Waste Stream (Due to Cl- ions) F->H G->H Compound contains Cl- H->I J High-Temp Incineration (with Acid Gas Scrubbers) I->J

Workflow for the segregation and disposal of 1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride.

References

  • NextSDS. "1-[3-(benzyloxy)phenyl]piperazine dihydrochloride — Chemical Substance Information." NextSDS Substance Database. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS. Available at:[Link]

  • New Jersey Department of Health. "Piperazine Dihydrochloride Hazard Summary." NJ.gov Hazardous Substance Fact Sheets. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov. Available at:[Link]

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